molecular formula C20H18ClNO3S B11340888 N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11340888
M. Wt: 387.9 g/mol
InChI Key: QHVLESKXHYLVOF-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a methoxyphenoxy group, and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.

    Incorporation of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using a thiophene derivative and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-(4-METHOXYPHENOXY)-N-METHYLACETAMIDE: Similar structure but lacks the thiophen-2-ylmethyl group.

    N-(3-CHLOROPHENYL)-2-(4-HYDROXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

N-(3-CHLOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H18ClNO3S

Molecular Weight

387.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18ClNO3S/c1-24-17-7-9-18(10-8-17)25-14-20(23)22(13-19-6-3-11-26-19)16-5-2-4-15(21)12-16/h2-12H,13-14H2,1H3

InChI Key

QHVLESKXHYLVOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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